![molecular formula C23H16Cl2N2O4S B2516784 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate CAS No. 956729-66-1](/img/structure/B2516784.png)
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound combines the properties of a pyrazole derivative and a sulfonate ester, making it significant in medicinal and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate typically involves the following steps:
Formation of Pyrazole Core: : The initial step involves the reaction of hydrazine hydrate with 2,5-dichlorobenzaldehyde under acidic conditions to yield 1-(2,5-dichlorophenyl)-1H-pyrazole.
Acylation: : The pyrazole core is then subjected to acylation using benzoyl chloride in the presence of a base such as pyridine, forming 1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl.
Sulfonation: : The final step involves reacting this intermediate with phenylmethanesulfonyl chloride under basic conditions to obtain this compound.
Industrial Production Methods
Industrial production typically follows the same synthetic route but is optimized for larger scales. Parameters like temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically affecting the sulfonate ester group.
Reduction: : Reduction can lead to the cleavage of the carbonyl or sulfonate ester bonds.
Substitution: : Nucleophilic substitution can occur at the dichlorophenyl ring, replacing the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Often carried out with strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Typically involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Can use nucleophiles such as sodium methoxide or sodium ethoxide under anhydrous conditions.
Major Products Formed
Oxidation: : Possible formation of sulfone derivatives.
Reduction: : Can yield alcohols or amines depending on the reducing agent used.
Substitution: : Leads to various substituted pyrazole derivatives.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Used in studies related to enzyme inhibition and protein interaction.
Medicine: : Potential use in developing pharmaceuticals, especially as anti-inflammatory or anticancer agents.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate exerts its effects primarily through interaction with biological macromolecules. Its mechanism of action involves:
Enzyme Inhibition: : Inhibits certain enzymes by binding to their active sites.
Molecular Targets: : Interacts with proteins involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: : Affects signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures:
2-{[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate: : Slight variation in chlorine position affects its chemical properties and biological activity.
2-{[1-(2,5-difluorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate: : Fluorine substitution changes its reactivity and potency in biological applications.
Similar compounds include pyrazole derivatives like:
1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonyl chloride
2-{[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate
This compound’s unique combination of a pyrazole core and sulfonate ester makes it versatile and valuable in various scientific fields. Is there anything specific you’d like to dive deeper into?
Propriétés
IUPAC Name |
[2-[1-(2,5-dichlorophenyl)pyrazole-4-carbonyl]phenyl] phenylmethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4S/c24-18-10-11-20(25)21(12-18)27-14-17(13-26-27)23(28)19-8-4-5-9-22(19)31-32(29,30)15-16-6-2-1-3-7-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMRGBYZCYRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC=C2C(=O)C3=CN(N=C3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2516702.png)
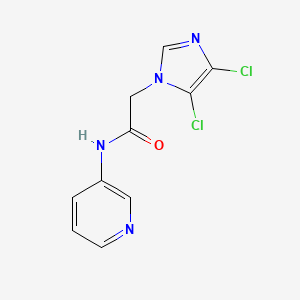
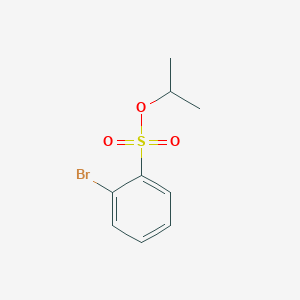
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)
![2-[(2,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2516712.png)
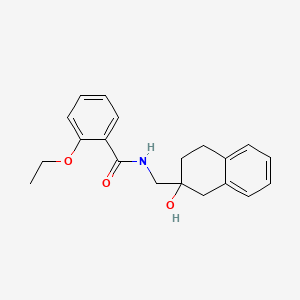
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)
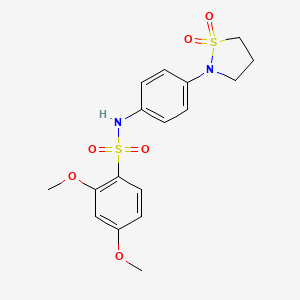
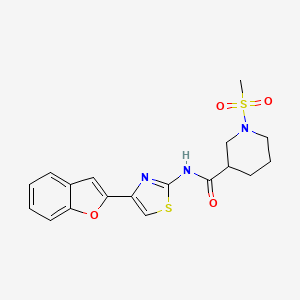
![2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2516719.png)
![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)

